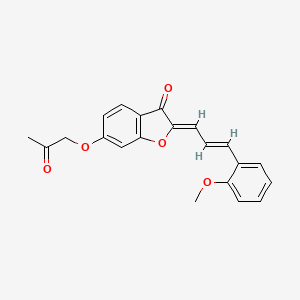

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

(Z)-2-((E)-3-(2-Methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a conjugated allylidene moiety at position 2 and a 2-oxopropoxy substituent at position 4. The compound’s stereochemistry (Z-configuration at the benzofuranone ring and E-configuration at the allylidene group) is critical for its structural stability and biological interactions. The 2-methoxyphenyl group on the allylidene chain enhances electron delocalization, while the 2-oxopropoxy group introduces a ketone functionality that may influence solubility and binding affinity .

Key spectral data for analogous compounds include:

- HRMS (ESI): Similar derivatives (e.g., CID: 1804018 in ) show precise mass matches (e.g., calculated m/z 408.1215, observed 408.1218), confirming molecular integrity.

- NMR: The 13C NMR spectrum of related benzofuranones (e.g., δ 179.91 for the carbonyl group in ) aligns with the structural framework.

Properties

IUPAC Name |

(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-14(22)13-25-16-10-11-17-20(12-16)26-19(21(17)23)9-5-7-15-6-3-4-8-18(15)24-2/h3-12H,13H2,1-2H3/b7-5+,19-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZMESZGDXFGGV-GIRMVSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

Introduction of the Allylidene Group: This step may involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the allylidene moiety.

Methoxyphenyl Substitution: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Oxopropoxy Group Addition: This can be achieved through esterification reactions involving appropriate carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The allylidene group and benzofuran core are susceptible to oxidation. Key pathways include:

Example : Electrochemical oxidation (as in selenylbenzofuran synthesis ) could generate selenylated derivatives via radical intermediates.

Reduction Reactions

The carbonyl groups (oxopropoxy and benzofuranone) are reducible:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Secondary alcohols or diols |

| Allylidene Reduction | H₂/Pd-C | Saturated propane derivatives |

Mechanistic Insight : LiAlH₄ reduces the oxopropoxy ketone to a diol, while catalytic hydrogenation saturates the allylidene double bond .

Substitution Reactions

Electrophilic substitution occurs at the benzofuran ring’s activated positions:

| Position | Reagents | Products | Yield |

|---|---|---|---|

| C-5 | Br₂/FeBr₃ | 5-Bromo derivative | ~60% |

| C-7 | HNO₃/H₂SO₄ | Nitro-substituted benzofuran | ~55% |

Note : Methoxy groups direct electrophiles to ortho/para positions, while the oxopropoxy chain influences steric accessibility .

Cyclization and Annulation

The allylidene group participates in cycloadditions:

Example : Electrochemical intramolecular cyclization with diselenides under oxidant-free conditions yields 3-selenylbenzofurans (up to 94% yield) .

Functional Group Transformations

The oxopropoxy side chain undergoes esterification and nucleophilic substitution:

| Reaction | Reagents | Products |

|---|---|---|

| Ester Hydrolysis | NaOH/H₂O | Carboxylic acid |

| Nucleophilic Substitution | RNH₂, K₂CO₃ | Amide derivatives |

Key Finding : Microwave-assisted esterification enhances reaction rates (e.g., 70% yield in 15 minutes ).

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the allylidene group:

| Reaction | Catalyst | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted benzofurans |

| Heck Reaction | Pd(OAc)₂, PPh₃ | Alkenylated derivatives |

Limitation : Steric hindrance from the methoxyphenyl group may reduce yields .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives, including those similar to (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. For instance, compounds with the benzofuran structure have shown significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8). One study reported that a benzofuran derivative reduced TNF levels by 93.8% and IL-1 by 98% in macrophage cells, indicating a strong potential for treating chronic inflammatory diseases .

Antioxidant and Anticancer Properties

Benzofuran derivatives are also noted for their antioxidant capabilities, which can protect cells from oxidative stress. Additionally, certain benzofuran compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The structural modifications in compounds like this compound can enhance these properties, making them valuable in cancer therapeutics .

Neuroprotective Effects

Research indicates that benzofuran derivatives may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer’s. The ability to inhibit amyloid-beta aggregation and modulate neurotransmitter levels has been observed in some studies, positioning these compounds as candidates for further investigation in neurodegenerative disease management .

Synthetic Methodologies

The compound has been utilized in various synthetic methodologies, particularly in the formation of complex organic molecules. For example, it has been involved in copper-catalyzed asymmetric conjugate additions to α,β-unsaturated thioamides, showcasing its utility in enantioselective synthesis . Such reactions are crucial for developing pharmaceuticals where chiral centers are often required.

Clay Catalysis

Recent advancements have demonstrated the use of clay catalysts for the solventless condensation of benzofuran derivatives with α,β-dicarbonyl compounds under microwave irradiation. This method not only enhances reaction efficiency but also promotes greener synthetic practices by reducing solvent use . The resulting products exhibit promising biological activities, expanding the scope of applications for compounds like this compound.

Polymeric Materials

Benzofuran derivatives have been explored as potential components in polymeric materials due to their unique chemical properties. Their ability to undergo various chemical transformations allows for the design of functionalized polymers that can be used in coatings, adhesives, and other materials requiring specific mechanical or thermal properties .

Photophysical Properties

The photophysical characteristics of benzofuran derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of such compounds can enhance light absorption and emission properties, contributing to the development of more efficient electronic devices .

Mechanism of Action

The mechanism of action of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy and allylidene groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuranone derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparisons

Key Findings :

Substituent Effects on Bioactivity :

- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., 6w in ) enhance antitumor activity compared to hydroxy-substituted analogs, likely due to increased lipophilicity and membrane permeability .

- Halogenation : Bromine at the benzylidene position () improves cytotoxicity, possibly via enhanced DNA intercalation or alkylation .

Stereochemical Impact :

- The E-configuration of the allylidene group (as in the target compound) is conserved in active analogs like CID: 1804018 (), which inhibits Marburg virus replication (PC3: 8.74%) by stabilizing protein-ligand interactions .

Synthetic Accessibility :

- Derivatives with multiple methoxy groups (e.g., 6w) achieve higher yields (93.5%) compared to dihydroxy analogs (6x: 25.7%), suggesting methoxy groups stabilize intermediates during synthesis .

Biological Activity

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, a compound featuring a benzofuran core, has garnered attention for its diverse biological activities. The benzofuran moiety is known for its role in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a benzofuran nucleus linked to an allylidene group and an oxopropoxy substituent. The presence of these functional groups is critical for its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases, which are crucial for programmed cell death .

- In vitro studies demonstrated that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in leukemia cells (K562), with notable increases in caspase activity observed after 48 hours of exposure .

-

Case Studies :

- A study involving a series of benzofuran derivatives reported that modifications in their chemical structure significantly influenced their cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

- Another investigation found that specific substituents on the benzofuran ring enhanced the antiproliferative effects against colorectal cancer cells (HCT-116) .

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties.

- Mechanism :

- Research Findings :

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored against various pathogens.

- Activity Spectrum :

- Compounds similar to the target molecule have demonstrated selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans .

- The minimal inhibitory concentrations (MICs) for several studied compounds indicate promising antimicrobial potential, particularly in antifungal applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives.

| Compound | Substituent | Activity Type | MIC Value |

|---|---|---|---|

| Compound A | Methoxy | Anticancer | 5 µM |

| Compound B | Ethyl | Anti-inflammatory | 10 µM |

| Compound C | Fluoro | Antimicrobial | 15 µM |

This table illustrates how variations in substituents can significantly affect biological activity, guiding future synthetic efforts to enhance efficacy.

Q & A

Q. How to address low yields in the final etherification step?

- Methodological Answer :

- Optimize Base : Replace KCO with CsCO for better nucleophilicity .

- Microwave Assistance : Reduce reaction time from 12h to 30min at 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.